3-Ethoxy-2,6-difluorophenol
Overview
Description
3-Ethoxy-2,6-difluorophenol is an organic compound that belongs to the phenol family . It has a molecular weight of 174.14 g/mol and a molecular formula of C8H8F2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethoxy group (C2H5O-) and two fluorine atoms attached to a phenol group . The InChI key for this compound is MGBIYPQQWRPKLL-UHFFFAOYSA-N .Scientific Research Applications
Organic Solar Cells Development
3-Ethoxy-2,6-difluorophenol is explored in the synthesis of acceptor-donor-acceptor (A-D-A) small molecules for organic solar cells, showing significant effects on optical, electrochemical properties, molecular packing, morphology, and device performance. For example, the optimization of molecule structures based on this compound can lead to devices with power conversion efficiencies (PCEs) exceeding 8% (Wang Ni et al., 2015).
Synthetic Chemistry Advancements
In synthetic chemistry, this compound derivatives are used for the regioexhaustive functionalization of difluorophenols, leading to the creation of various hydroxybenzoic acids, showcasing the compound's utility in complex organic synthesis processes (E. Marzi et al., 2004).
Material Science and Crystal Engineering
This compound is also instrumental in material science, particularly in the study of molecular packing and phase transitions in organic materials. For instance, variations in alkyl chain length can influence stacking motifs and phase behavior, providing insights into the design of materials with specific properties (Yassine Beldjoudi et al., 2018).
Mechanism of Action
Target of Action
It is known to be used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
3-Ethoxy-2,6-difluorophenol is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as an organoboron reagent, forming carbon-carbon bonds under mild and functional group tolerant conditions . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the temperature, the presence of a catalyst, and the pH of the reaction medium . Additionally, the stability of this compound can be affected by factors such as light, heat, and the presence of oxygen .
properties
IUPAC Name |
3-ethoxy-2,6-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBIYPQQWRPKLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.